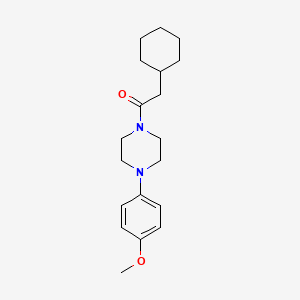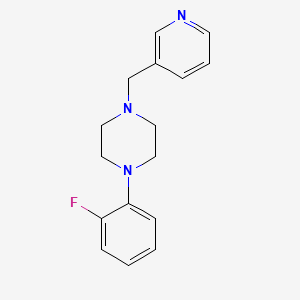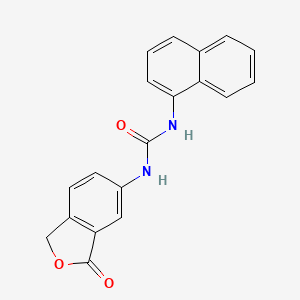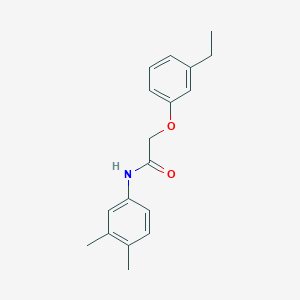
1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine, also known as CAPMP, is a synthetic compound that has shown potential in scientific research. It belongs to the class of piperazine derivatives and has been synthesized through a number of methods.
Wirkmechanismus
The exact mechanism of action of 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine may act as a serotonin reuptake inhibitor, similar to selective serotonin reuptake inhibitors (SSRIs). This would result in increased levels of serotonin in the synaptic cleft, leading to enhanced mood and decreased symptoms of depression. In addition, 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine may also act as a dopamine reuptake inhibitor, which would result in increased levels of dopamine in the brain, leading to increased locomotor activity and potential psychostimulant effects.
Biochemical and Physiological Effects:
1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, indicating its potential as a modulator of the serotonergic and dopaminergic systems. In addition, 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity. Furthermore, 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been shown to decrease levels of corticosterone, a stress hormone that has been implicated in the development of depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. In addition, 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been shown to have a number of potential applications in scientific research, including as a CNS stimulant and modulator of the serotonergic and dopaminergic systems. However, there are also limitations to the use of 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine in lab experiments. For example, the exact mechanism of action is not fully understood, which may limit its potential applications. In addition, further studies are needed to fully understand the biochemical and physiological effects of 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine.
Zukünftige Richtungen
There are a number of future directions for research on 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine. One potential direction is to further investigate the mechanism of action of 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine, including its potential as a serotonin and dopamine reuptake inhibitor. In addition, further studies are needed to fully understand the biochemical and physiological effects of 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine, including its potential as a modulator of the serotonergic and dopaminergic systems. Furthermore, future studies could investigate the potential therapeutic applications of 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine, including its potential as an antidepressant or CNS stimulant.
Synthesemethoden
1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been synthesized through a number of methods, including the reaction of 4-methoxyphenylpiperazine with cyclohexanone, followed by acetylation with acetic anhydride. Another method involves the reaction of 4-methoxyphenylpiperazine with cyclohexanone, followed by reduction with sodium borohydride and acetylation with acetic anhydride. Both methods have been reported to yield 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential as a central nervous system (CNS) stimulant. It has been shown to increase locomotor activity in mice and rats, indicating its potential as a psychostimulant. In addition, 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been shown to have antidepressant-like effects in animal models of depression. Furthermore, 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential as a modulator of the serotonergic system, which plays a crucial role in mood regulation.
Eigenschaften
IUPAC Name |
2-cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-9-7-17(8-10-18)20-11-13-21(14-12-20)19(22)15-16-5-3-2-4-6-16/h7-10,16H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPAPZQIBIRPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B5686345.png)
![1-[(2,3,5,6-tetrafluoro-4-pyridinyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5686365.png)
![9-(morpholin-4-ylcarbonyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686367.png)
![N-(2-methoxyethyl)-3-({1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5686378.png)


![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[4-(1H-pyrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686388.png)
![N,N-dimethyl-2-{[(2-methyl-2-morpholin-4-ylpropanoyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5686399.png)

![1-{2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5686430.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686444.png)
![2-acetyl-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5686453.png)
![2-(dimethylamino)-N,4-dimethyl-N-[3-(methylthio)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5686465.png)